

Spectroscopic Analysis of Methyl Isocyanoacetate: A Technical Guide

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Compound of Interest

Compound Name: Methyl isocyanoacetate

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This technical guide provides a detailed overview of the spectroscopic data for **methyl isocyanoacetate**, a versatile building block in organic synthesis. The document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **methyl isocyanoacetate**. Due to the limited availability of published experimental data, predicted values from computational models are included to provide a more complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Data Source
3.81	s	3H	O-CH ₃	TCI Chemicals[1]
4.25	s	2H	N=C-CH ₂	TCI Chemicals[1]

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
47.8	N=C-CH ₂
53.2	O-CH ₃
160.5	C=O
166.2	N=C

Note: Predicted ¹³C NMR data is based on computational chemistry models and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The following characteristic absorption bands are expected for **methyl isocyanoacetate** based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (alkane)
~2150	Strong	N=C stretch (isocyanide)
~1750	Strong	C=O stretch (ester)
~1200	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum of **methyl isocyanoacetate** is expected to show the following key fragments.

m/z	Relative Abundance (%)	Assignment
99	Moderate	$[M]^+$ (Molecular Ion)
68	High	$[M - OCH_3]^+$
59	Moderate	$[COOCH_3]^+$
42	High	$[CH_2CN]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR

- Sample Preparation: A sample of **methyl isocyanoacetate** (5-25 mg for 1H , 50-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., $CDCl_3$, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for 1H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Data Acquisition for ^{13}C NMR:
 - The spectrometer is tuned to the carbon frequency.

- A proton-decoupled experiment (e.g., using a zgpg30 pulse program) is typically used to simplify the spectrum.
- Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: As **methyl isocyanoacetate** is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the spectrometer's sample compartment.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

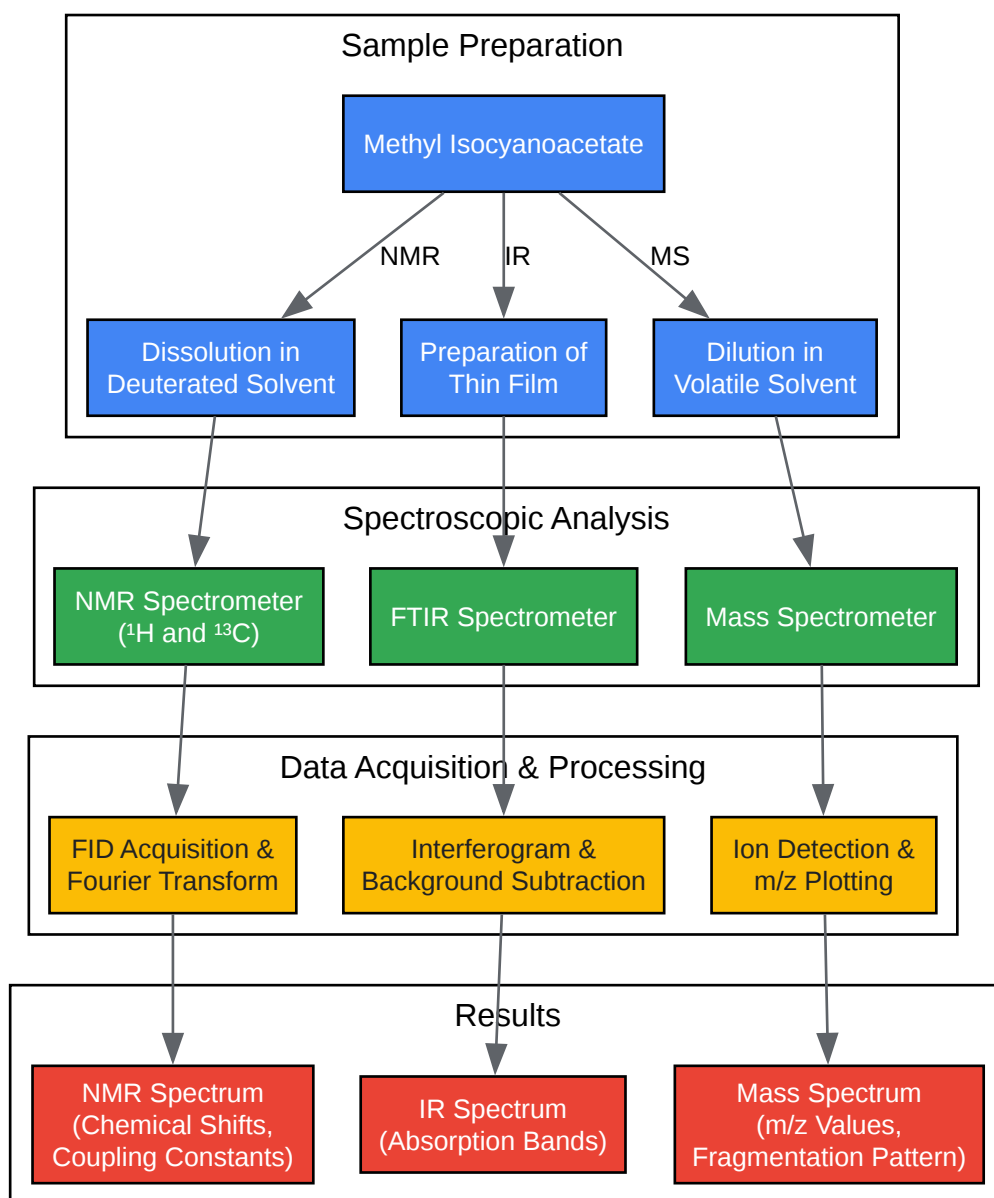
- Sample Introduction: A dilute solution of **methyl isocyanoacetate** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

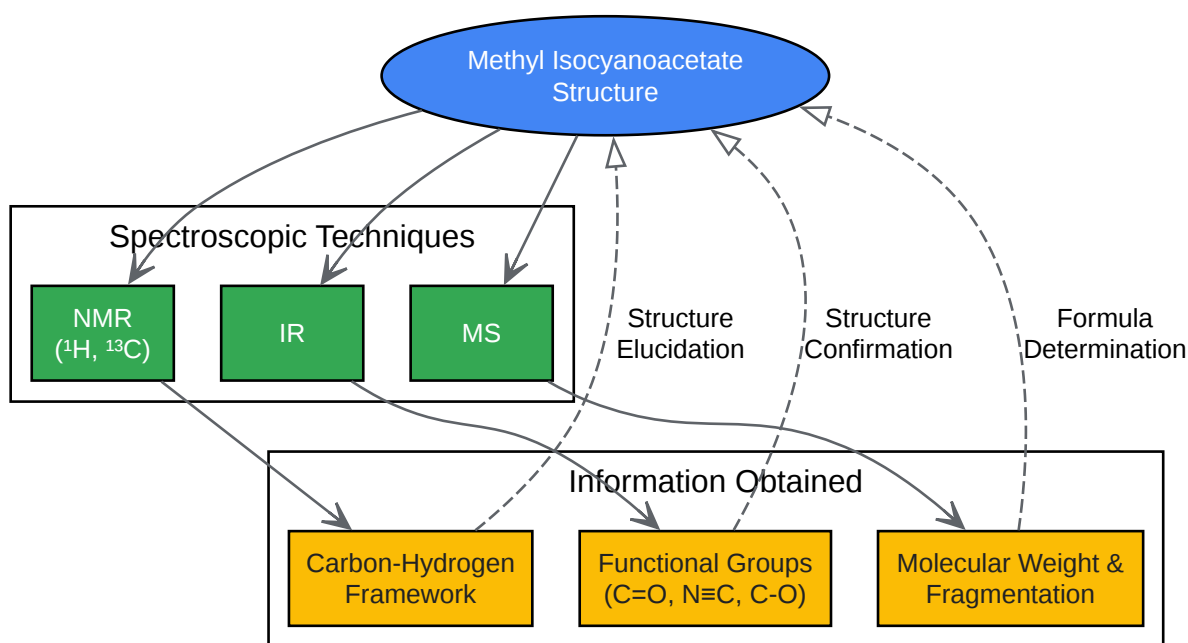
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the different techniques.



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General workflow for spectroscopic analysis.



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Relationship between techniques and structural info.

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References

- 1. benchchem.com [benchchem.com]
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